

# Head-to-Head Comparison: DS88790512 and Larixol Analogs as TRPC6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |  |  |
|----------------------|------------|-----------|--|--|--|--|--|
| Compound Name:       | DS88790512 |           |  |  |  |  |  |
| Cat. No.:            | B10819894  | Get Quote |  |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two distinct classes of Transient Receptor Potential Canonical 6 (TRPC6) channel inhibitors: the synthetic bicyclo[4.3.0]nonane derivative **DS88790512** and the natural product-derived larixol analogs, primarily focusing on larixyl acetate.

## **Executive Summary**

**DS88790512** emerges as a highly potent and selective TRPC6 inhibitor with favorable oral bioavailability. Larixol analogs, particularly larixyl acetate, represent a valuable class of natural product-derived TRPC6 inhibitors with demonstrated in vivo efficacy in preclinical models of neuropathic pain. The choice between these compounds will likely depend on the specific research or therapeutic context, balancing the high potency of **DS88790512** with the established in vivo activity of larixyl acetate.

### **Data Presentation**

Table 1: In Vitro Potency and Selectivity of DS88790512 and Larixyl Acetate against TRPC6



| Compound        | Target               | IC50                              | Selectivity                                                                                                                                                 | Reference    |
|-----------------|----------------------|-----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| DS88790512      | Human TRPC6          | 11 nM[1][2]                       | Highly selective<br>against hERG<br>(>100 μM) and<br>hNaV1.5 (>300<br>μM) channels.[1]                                                                      | INVALID-LINK |
| Larixyl Acetate | Recombinant<br>TRPC6 | 0.1 - 0.6 μM (100<br>- 600 nM)[3] | ~12-fold selective for TRPC6 over TRPC3 and ~5- fold selective over TRPC7.[3] No significant inhibition of more distantly related TRPV or TRPM channels.[3] | INVALID-LINK |

Table 2: Pharmacokinetic Properties of DS88790512 in Mice

| Compo          | Route<br>of<br>Adminis<br>tration | Dose     | Cmax   | AUC          | T1/2  | Oral<br>Bioavail<br>ability | Referen<br>ce        |
|----------------|-----------------------------------|----------|--------|--------------|-------|-----------------------------|----------------------|
| DS88790<br>512 | Oral                              | 10 mg/kg | 260 nM | 1000<br>nM∙h | 2.9 h | 50%                         | <br>INVALID-<br>LINK |

No detailed pharmacokinetic data for larixol analogs was available in the public domain at the time of this review.

## **Signaling Pathway**







The canonical signaling pathway involving TRPC6 activation begins with the stimulation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs), leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC6, a non-selective cation channel, resulting in an influx of Ca2+ and Na+. The subsequent increase in intracellular Ca2+ concentration triggers various downstream signaling cascades, including the activation of calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus and modulation of gene expression.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. | BioWorld [bioworld.com]
- 2. Discovery of a bicyclo[4.3.0]nonane derivative DS88790512 as a potent, selective, and orally bioavailable blocker of transient receptor potential canonical 6 (TRPC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: DS88790512 and Larixol Analogs as TRPC6 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819894#head-to-head-comparison-of-ds88790512-and-larixol-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com